molecular formula C13H19BrClNO B13297330 N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide

Cat. No.: B13297330
M. Wt: 320.65 g/mol
InChI Key: SACUFMCUKWGZBK-UHFFFAOYSA-N
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Description

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide is a chemical compound with the molecular formula C13H19BrClNO It is a derivative of adamantane, a polycyclic hydrocarbon, and features both bromine and chlorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide typically involves the reaction of 3-bromoadamantan-1-ylmethylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of N-[(3-bromoadamantan-1-yl)methyl]-2-azidoacetamide, N-[(3-bromoadamantan-1-yl)methyl]-2-thioacetamide, etc.

    Oxidation: Formation of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetic acid or other oxidized derivatives.

    Reduction: Formation of N-[(3-adamantan-1-yl)methyl]-2-chloroacetamide.

Scientific Research Applications

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide can be compared with other adamantane derivatives, such as:

    1-Bromoadamantane: Lacks the chloroacetamide group, making it less versatile for chemical modifications.

    2-Chloroadamantane: Lacks the bromomethyl group, resulting in different reactivity and applications.

    N-[(3-bromoadamantan-1-yl)methyl]urea: Contains a urea group instead of a chloroacetamide group, leading to different biological activities and chemical properties.

The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C13H19BrClNO

Molecular Weight

320.65 g/mol

IUPAC Name

N-[(3-bromo-1-adamantyl)methyl]-2-chloroacetamide

InChI

InChI=1S/C13H19BrClNO/c14-13-4-9-1-10(5-13)3-12(2-9,7-13)8-16-11(17)6-15/h9-10H,1-8H2,(H,16,17)

InChI Key

SACUFMCUKWGZBK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CNC(=O)CCl

Origin of Product

United States

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